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Compound of Interest

Compound Name: (1-Hydroxyethyl)phosphonic acid

Cat. No.: B3049320 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of (1-
Hydroxyethyl)phosphonic acid monohydrate, also known as etidronic acid monohydrate. The

information presented herein is derived from the seminal work of V. A. Uchtman and R. A.

Gloss, who first elucidated the structure by single-crystal X-ray diffraction. This document is

intended to be a core resource for researchers in crystallography, medicinal chemistry, and

drug formulation, providing detailed structural data and experimental methodologies.

Introduction
(1-Hydroxyethyl)phosphonic acid is a first-generation bisphosphonate, a class of drugs used

to treat osteoporosis and other bone metabolism disorders. Its efficacy is intrinsically linked to

its molecular structure and its ability to chelate divalent metal ions, particularly calcium. The

monohydrate form is of significant interest as it represents the crystalline state of the active

pharmaceutical ingredient under specific hydration conditions. Understanding the precise

three-dimensional arrangement of the atoms, the intramolecular geometry, and the

intermolecular interactions within the crystal lattice is paramount for drug design, formulation

development, and for elucidating its mechanism of action at the molecular level.

The definitive crystal structure was reported by V. A. Uchtman and R. A. Gloss in The Journal of

Physical Chemistry in 1972.[1][2] This guide summarizes their findings, presenting the data in a
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clear and accessible format, as per modern standards, and includes visualizations to aid in the

conceptualization of the structural features.

Crystallographic Data
The crystal structure of (1-Hydroxyethyl)phosphonic acid monohydrate was determined to

be in the monoclinic space group P2₁/c.[1][2] A summary of the crystallographic data is

presented in Table 1.

Table 1: Crystal Data and Structure Refinement for (1-Hydroxyethyl)phosphonic Acid
Monohydrate

Parameter Value

Empirical Formula C₂H₁₀O₈P₂

Formula Weight 224.04 g/mol

Crystal System Monoclinic

Space Group P2₁/c

a 7.778(3) Å

b 14.116(5) Å

c 7.498(3) Å

β 108.08(3)°

Volume 782.1 Å³

Z 4

Density (calculated) 1.90 g/cm³

Radiation MoKα (λ = 0.7107 Å)

Temperature 24 °C

R-factor 0.035

Data sourced from Uchtman & Gloss (1972).[1][2]
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Molecular Structure and Conformation
The asymmetric unit of the crystal contains one molecule of (1-Hydroxyethyl)phosphonic
acid and one molecule of water. The phosphonic acid molecule exists as a zwitterion, with one

of the phosphonate groups being deprotonated (PO₃H⁻) and the other being fully protonated

(PO₃H₂).

Table 2: Selected Bond Lengths (Å)

Atom 1 Atom 2 Length (Å)

P(1) O(1) 1.503(2)

P(1) O(2) 1.507(2)

P(1) O(3) 1.564(2)

P(2) O(4) 1.491(2)

P(2) O(5) 1.556(2)

P(2) O(6) 1.558(2)

P(1) C(1) 1.841(2)

P(2) C(1) 1.843(2)

C(1) O(7) 1.455(3)

C(1) C(2) 1.536(3)

Data sourced from Uchtman & Gloss (1972).[1][2]

Table 3: Selected Bond Angles (°) and Torsion Angles (°)
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Atom 1 Atom 2 Atom 3 Angle (°)

O(1) P(1) O(2) 115.4(1)

O(1) P(1) O(3) 109.8(1)

O(2) P(1) O(3) 107.2(1)

O(4) P(2) O(5) 112.5(1)

O(4) P(2) O(6) 112.2(1)

O(5) P(2) O(6) 103.5(1)

P(1) C(1) P(2) 112.0(1)

P(1) C(1) O(7) 107.2(2)

P(2) C(1) O(7) 108.9(2)

P(1) C(1) C(2) 109.8(2)

P(2) C(1) C(2) 109.8(2)

O(7) C(1) C(2) 109.2(2)

Atom 1 Atom 2 Atom 3 Atom 4

P(1) C(1) C(2) H(C2)1

P(2) C(1) C(2) H(C2)1

Data sourced from Uchtman & Gloss (1972).[1][2]

The conformation of the P-C-P backbone is staggered, which is a common feature in geminal

bisphosphonates. This arrangement minimizes steric hindrance between the two phosphonate

groups.

Intermolecular Interactions and Crystal Packing
The crystal structure of (1-Hydroxyethyl)phosphonic acid monohydrate is stabilized by an

extensive network of hydrogen bonds. The phosphonic acid groups, the hydroxyl group, and
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the water molecule all participate as both donors and acceptors of hydrogen bonds. This

intricate network of interactions is crucial for the stability of the crystal lattice.

The water molecule plays a pivotal role in linking adjacent molecules of the phosphonic acid,

forming a three-dimensional supramolecular architecture. The hydrogen bonding network is a

key determinant of the physicochemical properties of the solid state, including its solubility and

dissolution rate, which are critical parameters in drug formulation.

Experimental Protocols
The following is a summary of the experimental methodology employed by Uchtman and Gloss

for the crystal structure determination of (1-Hydroxyethyl)phosphonic acid monohydrate.[1]

[2]

5.1. Crystal Growth Crystals suitable for X-ray diffraction were obtained by slow evaporation of

an aqueous solution of (1-Hydroxyethyl)phosphonic acid.

5.2. Data Collection A single crystal was mounted and data were collected on a four-circle

automated diffractometer. The radiation used was Molybdenum Kα (MoKα) with a wavelength

of 0.7107 Å. A total of 1634 independent reflections were measured.

5.3. Structure Solution and Refinement The structure was solved using direct methods and

refined by full-matrix least-squares techniques. The final R-factor, which is a measure of the

agreement between the calculated and observed structure factors, was 0.035 for the 1634

observed reflections.

Visualizations
To facilitate a deeper understanding of the structural aspects of (1-Hydroxyethyl)phosphonic
acid monohydrate, the following diagrams have been generated using the Graphviz (DOT

language).
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Caption: Experimental workflow for the crystal structure analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3049320?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Molecular structure and key hydrogen bonding interactions.

Conclusion
This technical guide has provided a detailed summary of the crystal structure analysis of (1-
Hydroxyethyl)phosphonic acid monohydrate, based on the foundational work of Uchtman

and Gloss. The provided quantitative data in tabular format, along with the outlined

experimental protocols and visualizations of the molecular structure and experimental workflow,

offer a comprehensive resource for professionals in the fields of chemical and pharmaceutical

sciences. The intricate details of the crystal packing and hydrogen bonding network are critical

for understanding the solid-state properties of this important bisphosphonate, which in turn

influences its behavior as an active pharmaceutical ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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